

Evaluating the Bioequivalence of Generic Cephalexin Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for the treatment of various bacterial infections. Its therapeutic efficacy is contingent upon the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. For generic formulations to be considered interchangeable with the innovator product, they must demonstrate bioequivalence. This guide provides a comprehensive comparison of generic **cephalexin** formulations, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating their bioequivalence.

In Vivo Bioequivalence Studies

In vivo bioequivalence studies are the gold standard for assessing the therapeutic equivalence between a generic (test) and a reference (innovator) drug product. These studies are typically conducted in healthy volunteers under controlled conditions.

Experimental Protocol: In Vivo Bioequivalence Study

A standard in vivo bioequivalence study for **cephalexin** follows a randomized, two-period, two-sequence, crossover design.[1]

• Subject Selection: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited for the study.[2][3][4] Inclusion criteria typically include an age range of 18-55 years

Validation & Comparative





and a body mass index between 18 and 27.5.[2][3] A thorough medical history, physical examination, and laboratory tests are conducted to ensure the subjects are in good health.[3]

- Study Design: The study is an open-label, randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[1][2] A washout period of at least 7 days is maintained between the two periods.[1]
- Drug Administration: After an overnight fast, subjects receive a single oral dose of either the test or reference **cephalexin** formulation.[5] The specific dosage administered is determined by the study protocol, for example, a 500 mg dose.[6]
- Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration. A typical sampling schedule includes samples taken at 0 (predose), 0.25, 0.5, 0.75, 1, 1.33, 1.66, 2, 2.5, 3, 4, 5, 6, and 8 hours post-dose.[5]
- Plasma Analysis: The collected blood samples are processed to obtain plasma, which is then
 analyzed to determine the concentration of cephalexin. High-performance liquid
 chromatography (HPLC) with UV detection is a common and reliable analytical method for
 this purpose.[5][7] More recently, liquid chromatography-tandem mass spectrometry (LCMS/MS) has also been employed for its high sensitivity and specificity.[8]
- Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:
 - Cmax: Maximum plasma concentration.
 - AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
 - AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
 - Tmax: Time to reach the maximum plasma concentration.
 - t½: Elimination half-life.[1]
- Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to determine if the test and reference products are bioequivalent. The 90% confidence intervals for the ratio



of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1][8]

Data Presentation: Pharmacokinetic Parameters of Cephalexin Formulations

The following tables summarize pharmacokinetic data from various bioequivalence studies on **cephalexin**.

Table 1: Pharmacokinetic Parameters of **Cephalexin** 250 mg Powder for Oral Suspension (Fasting)[1]

Parameter	Test Product (Mean ± SD)	Reference Product (Mean ± SD)	Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)	19622.05 ± 5020.31	19124.08 ± 3388.27	101.34% (97.48% - 105.35%)
Cmax (ng/mL)	13305.52 ± 3290.83	14920.71 ± 3404.05	88.78% (80.73% - 97.64%)
Tmax (h)	0.75 (0.50-1.25)	0.50 (0.50-0.75)	N/A
t½ (h)	0.92 ± 0.22	0.91 ± 0.16	N/A

Table 2: Pharmacokinetic Parameters of **Cephalexin** 250 mg Formulations in Healthy Chinese Subjects[8]



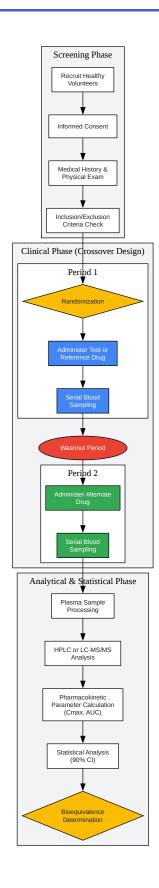
Condition	Parameter	Test Preparation (Mean ± SD)	Reference Preparation (Mean ± SD)
Fasting	Cmax (µg/mL)	12.59 ± 2.65	12.72 ± 2.28
AUC0-8h (h⋅μg/mL)	20.43 ± 3.47	20.66 ± 3.38	
AUC0-∞ (h·μg/mL)	20.77 ± 3.53	21.02 ± 3.45	_
Fed	Cmax (µg/mL)	5.25 ± 0.94	5.23 ± 0.80
AUC0-10h (h·μg/mL)	16.92 ± 2.03	17.09 ± 2.31	
AUC0-∞ (h·μg/mL)	17.33 ± 2.09	17.67 ± 2.45	_

Table 3: Pharmacokinetic Parameters of Three **Cephalexin** 500 mg Formulations in Healthy Malay Volunteers[9]

Formulation	Cmax (µg/mL) (Mean ± SD)	AUC0-6 (μg·h/mL) (Mean ± SD)	AUC0-∞ (μg·h/mL) (Mean ± SD)
Ospexin® (Reference)	17.39 ± 4.15	28.90 ± 5.70	30.07 ± 5.94
MPI Cephalexin® Tablet	18.29 ± 3.01	30.02 ± 4.80	31.33 ± 5.18
MPI Cephalexin® Capsule	18.25 ± 3.92	30.04 ± 5.13	31.22 ± 5.29

Workflow for In Vivo Bioequivalence Study





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Caption: Workflow of a typical in vivo bioequivalence study for **cephalexin**.



In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control tool and can sometimes be used to support a biowaiver for in vivo bioequivalence studies, particularly for a Biopharmaceutics Classification System (BCS) Class 1 drug like **cephalexin**.[5][7] This testing evaluates the rate and extent to which the drug dissolves from its dosage form in a specified medium.

Experimental Protocol: In Vitro Dissolution

The following protocols are based on United States Pharmacopeia (USP) standards and published studies.

For Immediate-Release Tablets:[10]

- Apparatus: USP Apparatus 1 (basket) with a 40-mesh cloth.[11]
- Dissolution Medium: 900 mL of deionized water.[10][11]
- Temperature: 37.0 ± 0.5 °C.[10]
- Rotation Speed: 100 rpm.[10][11]
- Sampling Times: Samples are withdrawn at multiple time points, such as 5, 10, 15, 20, 30, and 45 minutes.[10]
- Analytical Method: The amount of dissolved cephalexin is determined by UV spectrophotometry at a wavelength of 262 nm or by HPLC.[10][12]

For Extended-Release Tablets:[13]

- Apparatus: USP Apparatus 1 (basket).
- Dissolution Medium: A two-stage dissolution is employed to simulate gastrointestinal transit.
 - Acid Stage (First 1-2 hours): 900 mL of 0.01 N HCl or 0.1 N HCl.[12][13]
 - Buffer Stage (Up to 12 hours): The acid medium is replaced with 900 mL of phosphate buffer (pH 6.8).[12][13]



• Temperature: 37.0 ± 0.5 °C.[13]

• Rotation Speed: 100 rpm.[13]

- Sampling Times: Samples are taken at various intervals throughout the acid and buffer stages.
- Analytical Method: Quantification of dissolved cephalexin is performed using HPLC or UV spectrophotometry.[13]

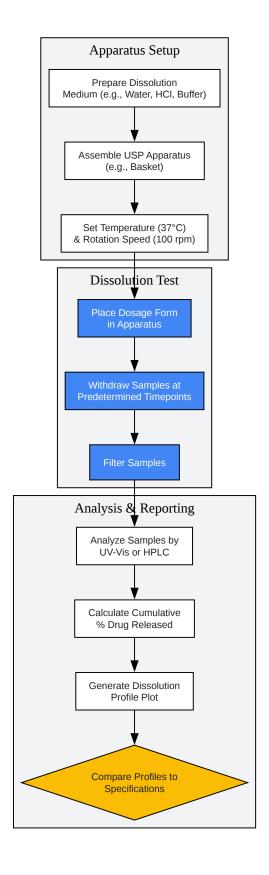
Data Presentation: Comparative Dissolution Profiles

Table 4: Dissolution of Immediate-Release Cephalexin 500 mg Tablets[14]

Time (min)	Product A (% Dissolved ± SD)	Product B (% Dissolved ± SD)
5	60.5 ± 5.2	65.8 ± 7.1
10	78.2 ± 4.8	82.1 ± 6.5
15	85.3 ± 3.9	89.0 ± 5.4
20	89.1 ± 3.5	92.3 ± 4.7
30	93.2 ± 2.9	95.8 ± 3.6
45	96.5 ± 2.1	98.2 ± 2.8

Workflow for In Vitro Dissolution Testing





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Caption: General workflow for in vitro dissolution testing of **cephalexin**.



Conclusion

The bioequivalence of generic **cephalexin** formulations is established through rigorous in vivo and in vitro testing. The data presented demonstrates that various generic formulations meet the stringent criteria for bioequivalence when compared to reference products, as evidenced by their comparable pharmacokinetic profiles.[1][8][9] Dissolution testing serves as a crucial quality control measure, ensuring consistent product performance.[10][14] For researchers and drug development professionals, a thorough understanding of these experimental protocols and the resulting comparative data is essential for the successful development and approval of generic **cephalexin** products. It is important to note that while many studies show bioequivalence, some have highlighted significant differences between formulations, underscoring the need for stringent regulatory control.[7]

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- To cite this document: BenchChem. [Evaluating the Bioequivalence of Generic Cephalexin Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605266#evaluating-the-bioequivalence-of-generic-cephalexin-formulations]

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